![molecular formula C9H8N2O2 B13975923 1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid, followed by cyclization and oxidation steps . Another method includes the use of N-methyl-o-phenylenediamine and glyoxylic acid under acidic conditions . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxylic acid.
Reduction: 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学的研究の応用
2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde has several scientific research applications:
作用機序
The mechanism of action of 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-benzimidazole-5-carboxaldehyde: Lacks the methyl and oxo groups, leading to different chemical properties and reactivity.
1-Methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde: Similar structure but without the dihydro group, affecting its stability and reactivity.
Uniqueness
2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and oxo groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry .
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
1-methyl-2-oxo-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-11-8-3-2-6(5-12)4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13) |
InChIキー |
KYHXDLLMFVAYDC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)
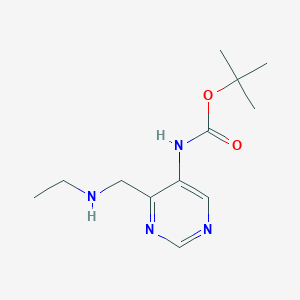
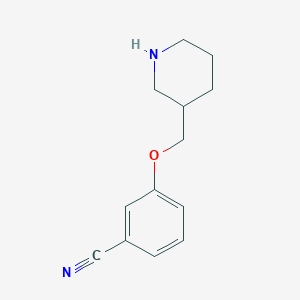
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B13975866.png)
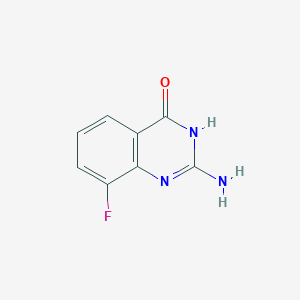
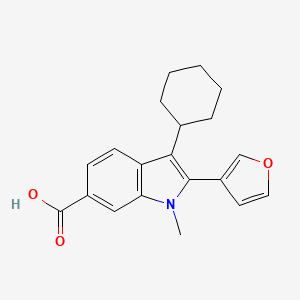


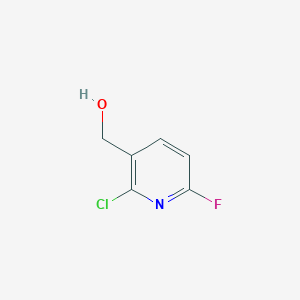
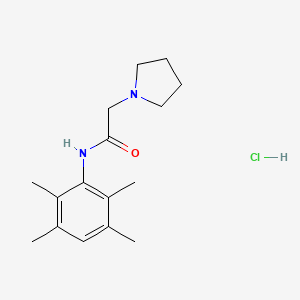
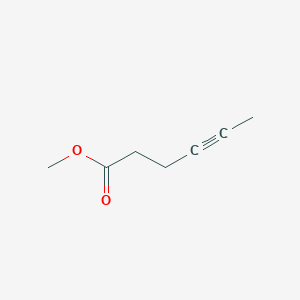
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
